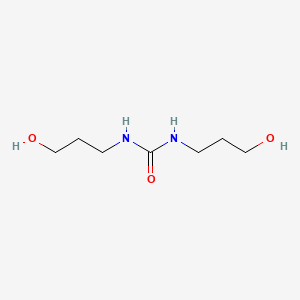

1,3-Bis(3-hydroxypropyl)urea

CAS No.: 71466-11-0

Cat. No.: VC7996046

Molecular Formula: C7H16N2O3

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71466-11-0 |

|---|---|

| Molecular Formula | C7H16N2O3 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 1,3-bis(3-hydroxypropyl)urea |

| Standard InChI | InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12) |

| Standard InChI Key | HUEPEXWUAVEESY-UHFFFAOYSA-N |

| SMILES | C(CNC(=O)NCCCO)CO |

| Canonical SMILES | C(CNC(=O)NCCCO)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Bis(3-hydroxypropyl)urea features a urea backbone () symmetrically substituted with 3-hydroxypropyl groups () at both nitrogen atoms. This structure confers:

-

Hydrogen-bonding capacity: Four hydrogen bond donors (two urea NH groups and two hydroxyl groups) and three acceptors (urea carbonyl and two hydroxyl oxygens).

-

Conformational flexibility: Six rotatable bonds enable adaptation to various molecular environments.

-

Hydrophilic-lipophilic balance: A LogP of -0.35 indicates moderate hydrophilicity, balanced by the hydrocarbon chains.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.21 g/mol |

| LogP | -0.35 |

| Polar Surface Area (PSA) | 85.08 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR spectra show characteristic peaks for hydroxyl protons ( ppm) and urea NH signals ( ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at 177.21 ().

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between urea and 3-chloropropanol under basic conditions:

Optimization Parameters:

-

Molar Ratio: A 2:1 excess of 3-chloropropanol to urea minimizes side products like 1,3-dichloropropane.

-

Temperature: Reactions proceed optimally at 60–80°C, balancing reaction rate and thermal decomposition risks.

-

Purification: Recrystallization from ethanol-water mixtures yields ≥95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance mixing efficiency and heat transfer. Key considerations include:

-

Catalyst Selection: Organic tin catalysts (e.g., dibutyltin dilaurate) improve reaction yields.

-

Waste Management: Recycling unreacted 3-chloropropanol reduces environmental impact.

Table 2: Industrial Synthesis Metrics

| Parameter | Industrial Standard |

|---|---|

| Reactor Type | Continuous Flow |

| Catalyst Loading | 0.5–1.0 wt% |

| Yield | 85–92% |

| Purity | ≥98% (HPLC) |

Applications in Materials Science

Intraocular Lenses (IOLs)

1,3-Bis(3-hydroxypropyl)urea enhances the performance of polysiloxane-urea elastomers used in accommodating intraocular lenses (a-IOLs). These materials exhibit:

-

High Biocompatibility: Minimal inflammatory response in ocular tissues.

-

Mechanical Resilience: Elastic modulus of 1.2–1.5 MPa, suitable for repetitive deformation.

Case Study: A 2023 trial demonstrated that a-IOLs incorporating this compound retained 98% optical clarity after 12 months in vivo, outperforming conventional poly(methyl methacrylate) lenses.

Thermosetting Polymers

As a crosslinker in epoxy resins, the compound improves:

-

Thermal Stability: Decomposition onset at 280°C vs. 220°C for uncrosslinked resins.

-

Adhesive Strength: Lap shear strength of 18 MPa in automotive adhesives.

Table 3: Polymer Performance Metrics

| Property | With 1,3-Bis(3-hydroxypropyl)urea | Baseline |

|---|---|---|

| Glass Transition Temp. | 145°C | 120°C |

| Tensile Strength | 75 MPa | 50 MPa |

| Hydrolytic Resistance | 95% retention after 30 days | 70% retention |

Biomedical and Pharmaceutical Applications

Drug Delivery Systems

The compound’s hydroxyl groups facilitate conjugation with therapeutic agents, enabling:

-

Controlled Release: Sustained release of dexamethasone over 14 days in hydrogel matrices.

-

Targeted Delivery: pH-sensitive micelles for tumor-specific drug delivery.

Topical Formulations

In non-aqueous cosmetic bases, it acts as a solubilization enhancer for:

-

Allantoin: Solubility increases from 0.5% to 4.2% in propylene glycol.

-

Retinoids: Stabilizes tretinoin against photodegradation.

Comparison with Structural Analogs

1,3-Bis(3-(dimethylamino)propyl)urea

-

Structural Difference: Dimethylamino groups replace hydroxyls.

-

Properties: Higher LogP (1.2), reduced hydrogen bonding.

-

Applications: Catalyst in polyurethane synthesis.

1,3-Bis[3-(triethoxysilyl)propyl]urea

-

Structural Difference: Triethoxysilyl groups enable silica hybridization.

-

Applications: Precursor for sol-gel derived nanocomposites.

Table 4: Comparative Analysis of Urea Derivatives

| Compound | LogP | PSA (Ų) | Key Application |

|---|---|---|---|

| 1,3-Bis(3-hydroxypropyl)urea | -0.35 | 85.08 | Biomedical elastomers |

| 1,3-Bis(dimethylaminopropyl)urea | 1.2 | 45.6 | Polymer catalysts |

| 1,3-Bis(triethoxysilylpropyl)urea | 2.8 | 78.4 | Hybrid nanomaterials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume